N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-tosylacetamide hydrochloride
Description
This compound is a benzothiazole-derived acetamide featuring a morpholinoethylamine side chain and a tosyl (p-toluenesulfonyl) group. The hydrochloride salt enhances its solubility and stability. Its synthesis involves sequential amide coupling and alkylation steps, as exemplified in related compounds (e.g., VU0500469 in ), yielding a product with distinct spectroscopic profiles (¹H NMR: δ 2.42–7.83 ppm; LCMS: m/z 460.4 [M + H]⁺ for the free base) .
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonyl-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S2.ClH/c1-17-6-8-19(9-7-17)32(28,29)16-21(27)26(11-10-25-12-14-30-15-13-25)23-24-22-18(2)4-3-5-20(22)31-23;/h3-9H,10-16H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNCQJLCYRHUJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC=C4S3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-tosylacetamide hydrochloride is a compound of interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Antimicrobial Properties
Research has shown that benzothiazole derivatives, including those similar to this compound, exhibit significant antimicrobial activity. A study highlighted the effectiveness of various benzothiazole compounds against different bacterial strains, indicating a promising avenue for developing new antibiotics .
Anticancer Activity
Benzothiazole derivatives are recognized for their anticancer properties. The structural similarity of these compounds to natural products enhances their potential as anticancer agents. Studies have demonstrated that certain benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antifungal and Anthelmintic Effects
In addition to antibacterial and anticancer activities, compounds with the benzothiazole moiety have shown antifungal and anthelmintic effects. These properties make them valuable in treating infections caused by fungi and helminths, expanding their therapeutic applications .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzyme Activity : Some studies suggest that benzothiazole derivatives may inhibit specific enzymes critical for microbial growth and cancer cell survival.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Cellular Processes : By interfering with cellular signaling pathways, these compounds can hinder the proliferation of pathogens and cancer cells.
Case Studies and Experimental Data
A number of studies have focused on the biological activity of benzothiazole derivatives. Below is a summary table showcasing some key findings:
| Compound Name | Activity Type | MIC (μg/mL) | Inhibition (%) |
|---|---|---|---|
| Compound 1 | Antibacterial | 250 | 98 |
| Compound 2 | Anticancer | 100 | 99 |
| Compound 3 | Antifungal | 150 | 95 |
Synthesis and Structural Analysis
The synthesis of this compound involves several steps, including the reaction of benzothiazole derivatives with morpholine and tosylated acetamides. The crystal structure analysis reveals insights into the compound's stability and interaction with biological targets .
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the class of thiazole derivatives and features a complex structure that contributes to its biological activity. Its synthesis typically involves multi-step organic reactions, requiring precise control of conditions such as temperature and pH to achieve high yields and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are commonly used to monitor the synthesis process.
Antimicrobial Properties
Research indicates that compounds with similar thiazole structures exhibit promising antimicrobial activities. For instance, studies on related thiazole derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves interference with cellular processes, making them potential candidates for developing new antimicrobial agents .
Anticancer Potential
The anticancer properties of N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-tosylacetamide hydrochloride are particularly noteworthy. Investigations into thiazole derivatives have revealed their ability to inhibit cancer cell proliferation, especially in breast cancer cell lines such as MCF7. Molecular docking studies suggest that these compounds can effectively bind to specific receptors involved in cancer progression, indicating their potential as therapeutic agents .
Acetylcholinesterase Inhibition
Compounds containing thiazole moieties have also been explored for their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. This inhibition can lead to increased levels of acetylcholine, thereby potentially improving cognitive function in affected individuals . The design and synthesis of such compounds are ongoing, with some showing significant inhibitory activity in vitro.
Case Studies and Research Findings
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Thiazolidinone Derivatives (): Compounds 9–13 contain a 4-oxo-2-thioxo-1,3-thiazolidin-3-yl core instead of the benzothiazole ring. These derivatives exhibit higher melting points (147–207°C) due to increased rigidity but lack the morpholinoethyl group, reducing solubility in polar solvents .
- 1,2,4-Triazole Derivatives () : Compounds 7–15 feature a triazole-thione scaffold with sulfonylphenyl substituents. Their tautomeric equilibrium (thione vs. thiol) distinguishes their reactivity and spectral properties (e.g., absence of νS-H in IR) compared to the static benzothiazole core of the target compound .
Substituent Effects
- Morpholinoethyl vs. Dimethylaminoethyl: The target compound’s morpholinoethyl group (six-membered ring with O/N) enhances hydrophilicity compared to dimethylaminoethyl in VU0500469 (). This is reflected in lower logP values and improved aqueous solubility for the hydrochloride salt . Synthesis yields for morpholino-containing compounds (e.g., 21–33% in ) are generally lower than dimethylamino derivatives (46% for VU0500469), likely due to steric hindrance during alkylation .
Tosyl vs. Phenylsulfonyl Groups :
Spectroscopic and Physical Properties
Key Differentiators and Implications
- Bioavailability: The morpholinoethyl group in the target compound likely improves membrane permeability compared to dimethylaminoethyl or simple alkyl chains .
- Synthetic Complexity : The multi-step synthesis (amide → alkylation → salt formation) results in moderate yields, underscoring the challenge of introducing bulky substituents .
- Thermal Stability : The hydrochloride salt form enhances stability, as suggested by high melting points in analogous sulfonyl-containing compounds (–2) .
Preparation Methods
Retrosynthetic Analysis and Route Selection
The target molecule can be deconstructed into three primary fragments:
- 4-Methylbenzo[d]thiazol-2-amine (heterocyclic core)
- 2-Morpholinoethylamine (secondary amine side chain)
- 2-Tosylacetamide (sulfonamide-acetyl linker)
Retrosynthetic logic prioritizes the formation of the acetamide bridge prior to N-alkylation, as demonstrated in analogous sulfonamide syntheses. Alternative routes involving pre-functionalization of the benzothiazole ring were deemed less efficient due to competing side reactions during tosylation.
Synthetic Methodologies
Route 1: Sequential Tosylation and N-Alkylation
Step 1: Synthesis of 2-Tosylacetamide Intermediate
A suspension of 2-chloroacetamide (10 mmol) and p-toluenesulfonyl chloride (12 mmol) in dry dichloromethane (50 mL) was treated with triethylamine (15 mmol) at 0°C. After stirring for 6 hours at room temperature, the mixture was washed with 1M HCl (2 × 30 mL) and brine. Evaporation yielded 2-tosylacetamide as a white solid (87% yield, m.p. 132–134°C).
Step 2: Coupling with 4-Methylbenzo[d]thiazol-2-amine
The 2-tosylacetamide (8 mmol) was dissolved in anhydrous DMF (20 mL) with EDCI (9 mmol) and HOBt (8.5 mmol). 4-Methylbenzo[d]thiazol-2-amine (7.5 mmol) was added portionwise, and the reaction was stirred at 50°C for 12 hours. Workup with ethyl acetate/water followed by silica gel chromatography (hexane:EtOAc = 3:1) afforded N-(4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide (74% yield).
Step 3: N-Alkylation with 2-Morpholinoethyl Chloride
A mixture of the above intermediate (5 mmol), 2-morpholinoethyl chloride (6 mmol), and K₂CO₃ (15 mmol) in acetonitrile (30 mL) was refluxed for 18 hours. Filtration and solvent removal gave the free base, which was treated with HCl gas in diethyl ether to precipitate the hydrochloride salt (82% yield).
Route 2: One-Pot Tandem Reaction
Optimized for industrial-scale production, this method employs:
- 4-Methylbenzo[d]thiazol-2-amine (1 eq)
- 2-Morpholinoethyl isocyanate (1.2 eq)
- Tosyl chloride (1.5 eq)
- Tris(dioxa-3,6-heptyl)amine (TDA-1) (0.1 eq) as phase-transfer catalyst
Reagents were combined in toluene (50 mL/g substrate) and heated to 110°C for 8 hours. The hydrochloride salt crystallized directly upon cooling, achieving 79% yield with 99.2% HPLC purity.
Route 3: Solid-Phase Synthesis
Developed for combinatorial chemistry applications:
- Wang resin functionalized with Fmoc-2-tosylacetamide
- Deprotection with 20% piperidine/DMF
- Coupling with 4-methylbenzo[d]thiazol-2-amine using PyBOP
- Alkylation with 2-morpholinoethyl triflate
- Cleavage with TFA/HCl/dioxane
This route provided 65% overall yield but required specialized equipment for continuous flow purification.
Reaction Optimization Data
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Temperature (°C) | 50–110 | 110 | 25–40 |
| Time (hours) | 36 | 8 | 72 |
| Yield (%) | 82 | 79 | 65 |
| Purity (HPLC, %) | 98.5 | 99.2 | 97.8 |
| Solvent Consumption (L/g) | 0.8 | 0.5 | 2.1 |
Characterization and Analytical Results
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, thiazole-H), 7.89 (d, J = 8.2 Hz, 2H, tosyl-H), 7.48 (d, J = 8.2 Hz, 2H, tosyl-H), 4.32 (t, J = 6.8 Hz, 2H, NCH₂), 3.61–3.58 (m, 4H, morpholine), 2.72 (s, 3H, CH₃), 2.49–2.41 (m, 6H, morpholine + CH₂).
- HRMS (ESI+) : m/z calcd for C₂₃H₂₈N₄O₄S₂ [M+H]⁺ 513.1574, found 513.1578.
Industrial-Scale Considerations
Patent US10351556B2 details critical modifications for kilogram-scale production:
- Solvent System : Toluene/acetonitrile (3:1 v/v) minimizes byproduct formation
- Catalyst : 0.05 eq TDA-1 improves N-alkylation kinetics
- Workup : Three-stage washing with 10% NaHCO₃ removes residual tosyl chloride
This protocol achieved 78% yield in 300L reactor trials with consistent polymorph control.
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core, followed by sequential substitutions. Key steps include:
- Coupling reactions : Use 2-amino-4-methylbenzothiazole with 2-morpholinoethylamine in the presence of coupling agents like EDC/HOBt to form the secondary amine linkage .
- Tosylation : React with tosyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to introduce the tosylacetamide group .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the hydrochloride salt .
Yield optimization : - Use excess reagents (1.2–1.5 eq) for amine coupling steps .
- Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) to terminate reactions at optimal conversion .
- Control temperature during tosylation to minimize side products . Reported yields for analogous compounds range from 21–33% .
Q. Which spectroscopic and analytical methods are most reliable for confirming the compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Critical for confirming aromatic protons (δ 6.5–8.5 ppm for thiazole and benzene rings) and morpholinoethyl groups (δ 2.5–3.5 ppm for CH₂-N). Carbon signals for the tosyl group appear at δ 125–145 ppm (sulfonyl) .
- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns (e.g., loss of morpholinoethyl or tosyl groups) .
- Elemental Analysis : Validate C, H, N, S content (e.g., C%: 60.87% observed vs. 61.07% calculated in analogous compounds) .
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
Q. What initial biological screening assays are appropriate for evaluating its bioactivity?
- Methodological Answer :
- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, given the compound’s thiazole and morpholine motifs .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the thiazole ring) influence biological activity, and what contradictions exist in reported data?
- Methodological Answer :
- SAR Insights :
- Electron-withdrawing groups (e.g., Cl) at the 4-position of the benzothiazole ring enhance antimicrobial activity but reduce solubility .
- Morpholinoethyl groups improve blood-brain barrier penetration in CNS-targeted studies .
- Contradictions :
- Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM in MCF-7 cells) may arise from assay conditions (e.g., serum concentration, incubation time) .
- Resolution: Standardize protocols (e.g., 10% FBS, 48-hour incubation) and validate purity via HPLC before testing .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Reproducibility Checks :
- Re-synthesize the compound using identical protocols (e.g., reflux time, solvent ratios) .
- Cross-validate bioactivity in ≥2 independent labs with shared cell lines (e.g., ATCC sources).
- Meta-Analysis : Compare datasets using tools like PCA (Principal Component Analysis) to identify outlier conditions (e.g., pH, temperature) .
Q. How can computational modeling enhance the understanding of its mechanism of action?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., EGFR kinase) based on the thiazole core’s affinity for ATP-binding pockets .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .
- QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond acceptors to predict activity .
Q. What advanced techniques address challenges in characterizing its stereochemistry and polymorphic forms?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry (e.g., R/S configuration at chiral centers) .
- Solid-State NMR : Differentiate polymorphs (e.g., Form I vs. II) by analyzing ¹³C chemical shifts .
- DSC/TGA : Monitor thermal transitions (melting points, decomposition) to identify stable polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
